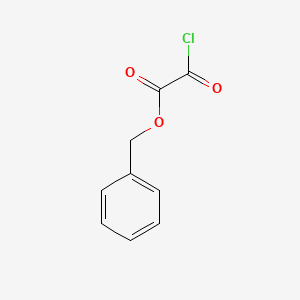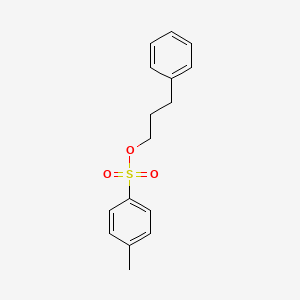
Benzyl chlorooxalate
Vue d'ensemble
Description
Benzyl chlorooxalate, also known as Benzyl 2-Chloro-2-oxoacetate, is a chemical compound with the CAS number 35249-73-1 . It contains a total of 20 atoms; 7 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic) .
Synthesis Analysis
Benzyl chlorooxalate can be synthesized using benzyl alcohol and phosgene . The reaction flask is gently shaken while benzyl alcohol is added rapidly through a separatory funnel. The flask is allowed to stand in the ice bath for 30 minutes and at room temperature for 2 hours .Molecular Structure Analysis
The benzyl chlorooxalate molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic) .Chemical Reactions Analysis
Benzyl chlorooxalate can undergo various reactions. For example, it can react with sodium salts of carboxylic acids to produce the corresponding benzyl esters . It can also undergo hydrolysis with hot water to form benzyl alcohol .Physical And Chemical Properties Analysis
Benzyl chlorooxalate is a colorless liquid which fumes in moist air. It has a pungent odor and is irritating to the mucous membranes and the eyes . The solubility of benzyl chlorooxalate in water is 0.33 g/L at 4 ℃, 0.49 g/L at 20 ℃, and 0.55 g/L at 30 ℃ .Applications De Recherche Scientifique
Production of Benzyl Alcohol
Benzyl chlorooxalate can be used in the production of benzyl alcohol . A marine bacterium was isolated and selected for the conversion of benzaldehyde to benzyl alcohol, which is an important chemical employed as a precursor for producing esters for cosmetics and other industries . This process is of interest for sustainable processes .
Synthesis of Other Compounds
Benzyl chlorooxalate can be used in the synthesis of other compounds . For example, it has been used in the synthesis of methyl pyrrole and 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-benzaldehyde .
Biocatalysis
Benzyl chlorooxalate can be used in biocatalysis . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This process is environmentally friendly and sustainable .
Two-Phase Biocatalysis
Benzyl chlorooxalate can be used in two-phase biocatalysis . Two-phase biocatalysis is a type of biocatalysis where two immiscible phases are used. This process allows higher initial substrate concentrations .
Whole Cell Immobilization
Benzyl chlorooxalate can be used in whole cell immobilization . Whole cell immobilization is a process where cells are physically confined or localized in a certain defined region of space with retention of their catalytic activities and can be used over an extended period .
Continuous Flow Reactor
Benzyl chlorooxalate can be used in a continuous flow reactor . A continuous flow reactor is a type of reactor where the feed to the reactor and the discharge from it are continuous. The use of a continuous flow reactor packed with immobilized cells enabled a 9.5-fold increase in productivity when compared with the fed-batch stirred reactor system .
Safety and Hazards
Benzyl chlorooxalate is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
benzyl 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZSRQSUXWJLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452133 | |
| Record name | benzyl chlorooxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl chlorooxalate | |
CAS RN |
35249-73-1 | |
| Record name | benzyl chlorooxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)


